4-iso-Butoxy-2,6-dimethylbenzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-iso-Butoxy-2,6-dimethylbenzaldehyde is an organic compound with the molecular formula C13H18O2 and a molecular weight of 206.284 g/mol . It is a derivative of benzaldehyde, characterized by the presence of an iso-butoxy group and two methyl groups attached to the benzene ring. This compound is used in various chemical and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-iso-Butoxy-2,6-dimethylbenzaldehyde typically involves the alkylation of 2,6-dimethylbenzaldehyde with iso-butyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions. The general reaction scheme is as follows:
2,6-dimethylbenzaldehyde+iso-butyl bromideK2CO3,DMFthis compound
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions ensures consistent product quality and scalability.
Chemical Reactions Analysis
Types of Reactions
4-iso-Butoxy-2,6-dimethylbenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The iso-butoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Reagents such as halogens (e.g., bromine) and nucleophiles (e.g., amines) can be used for substitution reactions.
Major Products Formed
Oxidation: 4-iso-Butoxy-2,6-dimethylbenzoic acid.
Reduction: 4-iso-Butoxy-2,6-dimethylbenzyl alcohol.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
4-iso-Butoxy-2,6-dimethylbenzaldehyde has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-iso-Butoxy-2,6-dimethylbenzaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways involved can vary based on the context of its use.
Comparison with Similar Compounds
Similar Compounds
- 4-Butoxy-2,6-dimethylbenzaldehyde
- 4-Methoxy-2,6-dimethylbenzaldehyde
- 4-Ethoxy-2,6-dimethylbenzaldehyde
Uniqueness
4-iso-Butoxy-2,6-dimethylbenzaldehyde is unique due to the presence of the iso-butoxy group, which imparts distinct chemical and physical properties compared to its analogs
Biological Activity
4-iso-Butoxy-2,6-dimethylbenzaldehyde is an aromatic aldehyde with a unique iso-butoxy substituent that influences its chemical behavior and potential biological activities. This compound has garnered attention in various fields, including medicinal chemistry and biological research, due to its interesting properties and potential therapeutic applications.
This compound has the following chemical characteristics:
Property | Value |
---|---|
Molecular Formula | C13H18O2 |
Molecular Weight | 206.28 g/mol |
IUPAC Name | 2,6-dimethyl-4-(2-methylpropoxy)benzaldehyde |
InChI Key | DTFPEGIQHYTYJW-UHFFFAOYSA-N |
Canonical SMILES | CC1=CC(=CC(=C1C=O)C)OCC(C)C |
These properties suggest that the compound can participate in various chemical reactions typical of aldehydes, such as oxidation and reduction.
The biological activity of this compound is primarily attributed to its ability to interact with biological macromolecules. It may modulate enzyme activity or bind to receptors, influencing various physiological processes. The iso-butoxy group enhances its lipophilicity, potentially affecting its absorption and distribution in biological systems.
Antioxidant Activity
Research indicates that compounds similar to this compound exhibit significant antioxidant properties. These properties are crucial for protecting cells from oxidative stress and may contribute to the compound's potential therapeutic effects.
Anticancer Potential
Preliminary studies have explored the anticancer potential of related compounds. For instance, derivatives of 2,6-dimethylbenzaldehyde have shown cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and disruption of cell cycle progression . Further research is warranted to determine if this compound exhibits similar effects.
Antimicrobial Activity
The antimicrobial properties of benzaldehyde derivatives are well documented. Studies have shown that these compounds can inhibit the growth of both Gram-positive and Gram-negative bacteria. The exact mechanism may involve disruption of bacterial cell membranes or interference with metabolic pathways.
Case Studies
- Antioxidant Activity Assessment : A study evaluated the antioxidant activity of various benzaldehyde derivatives using DPPH radical scavenging assays. Compounds were tested at different concentrations, revealing a dose-dependent response with significant scavenging activity compared to controls.
- Cytotoxicity Evaluation : In vitro assays demonstrated that certain benzaldehyde derivatives exhibited IC50 values in the micromolar range against breast cancer cell lines. These findings suggest a potential role for this compound in cancer therapeutics .
- Antibacterial Studies : Research focusing on the antibacterial effects of aromatic aldehydes showed that they could effectively inhibit strains of Staphylococcus aureus and Escherichia coli. The study highlighted the structure-activity relationship (SAR), indicating that modifications in the substituents significantly impact antibacterial efficacy.
Properties
Molecular Formula |
C13H18O2 |
---|---|
Molecular Weight |
206.28 g/mol |
IUPAC Name |
2,6-dimethyl-4-(2-methylpropoxy)benzaldehyde |
InChI |
InChI=1S/C13H18O2/c1-9(2)8-15-12-5-10(3)13(7-14)11(4)6-12/h5-7,9H,8H2,1-4H3 |
InChI Key |
DTFPEGIQHYTYJW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1C=O)C)OCC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.